3-Fluoro-4-(4-fluorophenyl)pyridine
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Overview
Description
3-Fluoro-4-(4-fluorophenyl)pyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it an important compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the selective fluorination of pyridine derivatives. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500°C) can yield fluoropyridines . Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) for the high-yield synthesis of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like acetic anhydride and hydrolysis conditions.
Substitution: The Suzuki–Miyaura coupling typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
Scientific Research Applications
3-Fluoro-4-(4-fluorophenyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular signaling and inflammation . The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but fewer functional groups.
4-(4-Fluorophenyl)-2-(4-fluorophenyl)pyridine: Another fluorinated pyridine with additional fluorine atoms, offering different reactivity and applications.
Uniqueness
3-Fluoro-4-(4-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of two fluorine atoms enhances its stability, reactivity, and potential biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C11H7F2N |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-fluoro-4-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H |
InChI Key |
URLCYMOSLNOWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)F)F |
Origin of Product |
United States |
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